molecular formula C25H23BrN2O5 B11539649 4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11539649
M. Wt: 511.4 g/mol
InChI Key: IILVTJUDJXQCRZ-MZJWZYIUSA-N
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Description

4-[(E)-{[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and brominated benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multiple steps. One common approach is the condensation reaction between 2-(2,4-dimethylphenoxy)acetic acid and 2-methoxy-4-aminobenzaldehyde, followed by bromination of the resulting intermediate. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethylphenoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-[(E)-{[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]-2-ethoxyphenyl furan-2-carboxylate
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol

Uniqueness

4-[(E)-{[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated benzoate moiety, in particular, allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-16-7-9-21(17(2)11-16)32-15-24(29)28-27-14-18-8-10-22(23(12-18)31-3)33-25(30)19-5-4-6-20(26)13-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

IILVTJUDJXQCRZ-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)C

Origin of Product

United States

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